molecular formula C11H8O2 B1303687 6-Hydroxy-2-naphthaldehyde CAS No. 78119-82-1

6-Hydroxy-2-naphthaldehyde

Cat. No. B1303687
CAS RN: 78119-82-1
M. Wt: 172.18 g/mol
InChI Key: PRYNJOJHKYNLIS-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthaldehyde is a chemical compound that is structurally related to naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 6-Hydroxy-2-naphthaldehyde, they provide information on 6-Methoxy-2-naphthaldehyde, which is an intermediate in the synthesis of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) . The methoxy group in 6-Methoxy-2-naphthaldehyde is a methyl ether substituent, which differs from the hydroxy group in 6-Hydroxy-2-naphthaldehyde that consists of a hydrogen-bonded oxygen.

Synthesis Analysis

The synthesis of 6-Methoxy-2-naphthaldehyde has been achieved through different pathways. One method involves the esterification of 6-methoxy-2-naphthoic acid with dimethyl sulfate, followed by hydrazinolysis of the resulting ester and a McFadyen-Stevens reduction, yielding an overall yield of 43.3% . Another approach utilizes a Grignard reaction starting from 2-naphthol, which undergoes bromination, reduction, and methylation to produce 6-bromo-2-methoxynaphthalene, which is then converted to 6-Methoxy-2-naphthaldehyde. This method has been optimized to achieve yields over 67% .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthaldehyde has been confirmed through spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (^1H NMR) analysis . These techniques are essential for verifying the chemical structure and functional groups present in the compound.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving 6-Hydroxy-2-naphthaldehyde, they do describe the synthesis of a related compound, 6-Methoxy-2-naphthaldehyde, which can undergo various chemical transformations as an intermediate in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing that it possesses nonlinear optical (NLO) properties. The second harmonic generation (SHG) frequency conversion efficiency of this compound was found to be 0.59 times that of urea, indicating its potential application in NLO devices . The crystal structure of 6-Methoxy-2-naphthaldehyde was determined to be orthorhombic with space group P212121, and its bulk crystal was successfully grown from acetone solvent using a slow evaporation technique .

Scientific Research Applications

Fluorescent Chemosensors

6-Hydroxy-2-naphthaldehyde is extensively used in the development of fluorescent chemosensors. These chemosensors are designed for the detection of various cations and anions, demonstrating its versatility in molecular recognition and supramolecular chemistry. The sensing phenomenon often involves different fluorometric pathways and mechanistic pathways, including strong hydrogen bonding interaction and different analyte-induced techniques (Das & Goswami, 2017).

Detection of Specific Ions

Researchers have utilized 6-Hydroxy-2-naphthaldehyde as a selective chemosensor for various ions, such as aluminum ions (Al3+). It offers a high association constant and enables micromolar detection in solutions. The detection mechanism often involves chelation-enhanced fluorescence (CHEF) (Liu, Chen, & Wu, 2012).

Excited-State Intramolecular Proton Transfer Studies

This compound has also been studied for its excited-state intramolecular proton transfer (ESIPT) fluorescence. Investigations using time-dependent density functional theory (TDDFT) calculations have shed light on the mechanism of ESIPT fluorescence in solvated systems of this compound, enhancing our understanding of its potential in sensor development and biochemical probes (Huang et al., 2022).

Pharmaceutical Applications

In pharmaceutical research, 6-Hydroxy-2-naphthaldehyde has been used as a derivatizing reagent for the fluorescence detection of certain amino acids, showcasing its utility in biochemical analyses and drug development (El-Brashy & Al-Ghannam, 1997).

Synthesis of Metal Complexes and Nanoparticles

This compound plays a crucial role in the synthesis of Schiff base molecules and metal complexes. These complexes find applications in catalysis, material synthesis, photochemistry, and more. It's particularly noted in the synthesis of metal oxide nanoparticles, such as ZnO and CdO, which have widespread applications in electronics, optics, and other fields (Xaba, Moloto, & Moloto, 2016).

Safety And Hazards

6-Hydroxy-2-naphthaldehyde should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

6-Hydroxy-2-naphthaldehyde is provided to early discovery researchers as part of a collection of unique chemicals . It has potential applications in the study of stepwise intramolecular proton transfers . It is also used in the synthesis of other compounds.

properties

IUPAC Name

6-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNJOJHKYNLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377308
Record name 6-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-naphthaldehyde

CAS RN

78119-82-1
Record name 6-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-naphthaldehyde
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Synthesis routes and methods I

Procedure details

Step a) N-Butyllithium (35.9 mL, 89.7 mmol) was added dropwise to a cold (-78° C.) solution of 6-bromo-2-naphthol (20.0 g, 89.7 mmol) in THF (200 mL). After stirring for 10 minutes, tertbutyllithium (52.76 mL, 89.7 mmol) was added dropwise. The mixture was stirred for 30 min at -78° C, and two hours at -20° C. Then, hexamethylphosphoramide (15.6 mL, 89.7 mmol) was added to the reaction mixture. After stirring for 20 minutes. N,N-dimethylformamide (6.94 mL, 89.7 mmol) was added dropwise. The mixture was allowed to come to room temperature, stirred for 1 hour, and quenched with aqueous ammonium chloride. The mixture was poured into water, acidified with 2N HCL and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexane/EtOAc 3/1 ), gave a yellow solid (12.5 g, 81% yield, m.p. 173°-174 ° C.).
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
52.76 mL
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three
Quantity
6.94 mL
Type
reactant
Reaction Step Four
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Aluminum trichloride (1.07 g, 8.06 mmol) was added to a solution of 6-methoxy-2-naphthaldehyde (1.0 g, 5.37 mmol) in chlorobenzene (15 mL). The reaction mixture was stirred at 130° C. for 4 h. The reaction was quenched with water (5 mL) and conc. HCl (2 mL). The reaction mixture was dissolved in ethyl acetate and washed with water and brine and dried over anhydrous magnesium sulfate. Silica gel chromatography eluting with 10% ethyl acetate/hexane yielded 0.35 g of desired product: ESI-MS173.0 (M+H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Cyano-2-naphthalenecarbaldehyde (1.0 g, 5.9 mmol) was dissolved in dry hexane (15 mL) under nitrogen. The solution was cooled to −60° C. and a solution of diisobutyl aluminium hydride (DIBAH) (15 mL, 1M in hexane) was added dropwise. After the addition, the solution was left at room temperature overnight. Saturated ammonium chloride solution (20 mL) was added and the mixture was stirred at room temperature for 20 min, subsequently aqueous H2SO4 (10% solution, 15 mL) was added followed by water until all salt was dissolved. The resulting solution was extracted with ethyl acetate (3×), the combined organic phases were dried with MgSO4, evaporated to dryness to afford 0.89 g of 6-hydroxy-2-naphtalenecarbaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a stirred cooled mixture of 6-bromo-2-hydroxynaphthalene (25.3 g, 0.113 mol) in THF (600 mL) at −78° C. was added n-BuLi (2.5 M, 100 mL, 0.250 mol) dropwise. The mixture turned yellow and the temperature rose to −64° C. After ca 5 min a suspension appeared. After addition, the mixture was maintained at −78° C. After 20 minutes, a solution of DMF (28.9 mL, 0.373 mol) in THF (100 mL) was added over 20 minutes. After addition, the mixture was allowed to warm slowly to RT. After 1 hour, the mixture was poured in ice/water (200 mL). To the mixture citric acid was added to a pH of 5. The mixture was stirred for 0.5 hour. Ethyl acetate (200 mL) was added and the organic layer was separated and washed with brine (100 mL), dried over Na2SO4 and concentrated. To the residue was added heptane with 20% ethyl acetate (ca 50 mL) and the mixture was stirred for 1 hour. The mixture was filtered and the solid was washed with ethyl acetate and dried in vacuo to afford 16 g of the title compound.
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-naphthaldehyde
Reactant of Route 2
6-Hydroxy-2-naphthaldehyde
Reactant of Route 3
6-Hydroxy-2-naphthaldehyde
Reactant of Route 4
6-Hydroxy-2-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-2-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2-naphthaldehyde

Citations

For This Compound
175
Citations
MS Choi, A Gupta, JH Seo, S Velmathi… - Bulletin of the …, 2015 - Wiley Online Library
… Methyl pyridine (46.6 mg, 0.5 mmol) was quaternized with isoamyl bromide (75.5 mg, 0.5 mmol) in acetone (10 mL) and was then condensed with 6-hydroxy-2-naphthaldehyde (94.7 mg…
Number of citations: 1 onlinelibrary.wiley.com
J Yang, W Chen, X Chen, X Zhang, H Zhou… - Analytical and …, 2021 - Springer
… In this work, we developed a new polymer-based probe of PEI-HNA via Schiff base reaction between hPEI and 6-hydroxy-2-naphthaldehyde (HNA) in pure water media. The probe …
Number of citations: 9 link.springer.com
B Lin, L Fan, J Ge, W Zhang, C Zhang, C Dong… - Analyst, 2018 - pubs.rsc.org
… pH fluorescent probe 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium was facilely synthesized via the carbon–carbon double bond bridging of 6-hydroxy-2-naphthaldehyde …
Number of citations: 29 pubs.rsc.org
X Wu, N Duan, S Yang, H Tian, B Sun - ChemistrySelect, 2020 - Wiley Online Library
… Here, we developed a novel fluorescent probe (Probe 1) for the sensitive detection of Hg 2+ in food, using 6-Hydroxy-2-naphthaldehyde as the fluorophore and mercaptoacetic acid as …
J Chao, Z Wang, Y Zhang, F Huo, C Yin - Analytical Methods, 2021 - pubs.rsc.org
… In this work, a near-infrared fluorescent probe NIR-BN with emission wavelength of 680 nm was constructed by conjugating the benzopyrylium moiety and 6-hydroxy-2-naphthaldehyde. …
Number of citations: 13 pubs.rsc.org
B Lin, L Fan, Z Ying, J Ge, X Wang, T Zhang, C Dong… - Talanta, 2020 - Elsevier
… A ratiometric fluorescent probe namely, 6-(2-(benzothiazol-2-yl)vinyl)naphthalen-2-ol (BTNO) was facilely synthesized by the condensation of 6-hydroxy-2-naphthaldehyde and 2-…
Number of citations: 22 www.sciencedirect.com
T Shi, W Peng, L Yan, M Zhao, Z Zhan… - Journal of Materials …, 2023 - pubs.rsc.org
… larger than that in 6-hydroxy-2-naphthaldehyde (4.051 eV). … to the formation of 6-hydroxy-2-naphthaldehyde. Moreover, … identical to that of 6-hydroxy-2-naphthaldehyde. We proposed …
Number of citations: 0 pubs.rsc.org
J Xu, Y Zhang, L Zeng, J Liu, JM Kinsella, R Sheng - Talanta, 2016 - Elsevier
… 6-Hydroxy-2-naphthaldehyde (1) is a good fluorophore with … quench the fluorescence of 6-hydroxy-2- naphthaldehyde. It has … prepared by coupling 6-hydroxy-2-naphthaldehyde (1) with …
Number of citations: 73 www.sciencedirect.com
X Wu, Y Li, S Yang, H Tian, B Sun - Microchemical Journal, 2020 - Elsevier
… It was due to the product of 6-hydroxy-2-naphthaldehyde (compound 1) by proton hydrogen loss from hydroxyl and electron-donating ability is enhanced. Due to the intramolecular …
Number of citations: 9 www.sciencedirect.com
J Nie, H Sun, Y Zhao, X Dai, Z Ni - … Acta Part A: Molecular and Biomolecular …, 2021 - Elsevier
… hemicyanine dyes-based fluorescent probe CY has been designed, which was easily prepared by condensation of 2,3,3-trimethyl-3H-benzo[g]indole and 6-hydroxy-2-naphthaldehyde. …
Number of citations: 21 www.sciencedirect.com

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